ETHYL 2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a structurally complex heterocyclic compound featuring a cyclohepta[b]thiophene core fused with a thiophene-2-amido substituent and an ethyl carboxylate group. The molecule’s bicyclic framework, comprising a seven-membered cycloheptane ring fused to a thiophene moiety, confers unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-(thiophene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-2-21-17(20)14-11-7-4-3-5-8-12(11)23-16(14)18-15(19)13-9-6-10-22-13/h6,9-10H,2-5,7-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOAQHFSLOASSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene-2-carboxylic acid with ethyl cyanoacetate in the presence of a base, followed by cyclization and amination reactions . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Amide Group Reactivity
The thiophene-2-amido substituent participates in nucleophilic and condensation reactions:
Acylation and Alkylation
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Reaction with POCl₃ : The carbonyl oxygen in the amide group undergoes phosphorylation under reflux conditions with phosphorus oxychloride (POCl₃), forming a reactive intermediate for subsequent nucleophilic substitutions .
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Hydrazine Adduct Formation : Treatment with hydrazine hydrate replaces the chloride in chlorinated derivatives (e.g., compound 20 in source ), yielding hydrazino analogs (e.g., 21 ) .
Condensation Reactions
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Hydrazone Formation : The amide’s NH group reacts with aldehydes (e.g., benzaldehyde) and ketones (e.g., acetophenone) in ethanol to produce hydrazones (e.g., 23 , 24 ) .
Ester Group Transformations
The ethyl ester at position 3 undergoes hydrolysis and transesterification:
Hydrolysis to Carboxylic Acid
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Basic Conditions : Saponification with aqueous NaOH converts the ester to a carboxylic acid, enabling further derivatization (e.g., salt formation) .
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Acidic Conditions : Hydrolysis under HCl yields the free acid, which can act as a precursor for amide or anhydride synthesis .
Thiophene Ring Modifications
The fused cycloheptathiophene scaffold exhibits electrophilic substitution reactivity:
Cyclization and Ring Expansion
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Michael Addition : The amino group facilitates aza-Michael additions with α,β-unsaturated carbonyl compounds, forming six-membered heterocycles (e.g., 9–13 in ) .
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Thiazinone Formation : Reaction with ethyl isothiocyanate in ethanol/triethylamine yields benzo thieno[2,3-d] thiazin-4-one derivatives (e.g., 3 ) .
Structural Characterization
X-ray crystallography (CCDC 685675) confirms the compound’s planar cycloheptathiophene core and non-coplanar thiophene-2-amido group, which influences steric interactions during reactions .
Key Reaction Data
Mechanistic Insights
Scientific Research Applications
Structural Features
- Benzothiazole Ring : Contributes to the compound's biological activity.
- Thiophene Moiety : Enhances electronic properties and reactivity.
- Ethyl Ester Group : Facilitates solubility and bioavailability.
Chemistry
Ethyl 2-(thiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |
| Reduction | Sodium borohydride | Amines |
| Electrophilic Substitution | Bromine or nitric acid | Halogenated or nitrated derivatives |
Biology
Recent studies have highlighted the compound's potential antimicrobial and anticancer properties. The benzothiazole ring has been shown to interact with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Minimum Inhibitory Concentration (MIC) μg/mL | Inhibition (%) |
|---|---|---|
| Compound A | 250 | 98 |
| Compound B | 100 | 99 |
Medicine
The compound is under investigation for its potential use in drug development. Its unique structural attributes suggest it may act as an effective inhibitor of specific enzymes or receptors involved in disease pathways.
Case Study: Anticancer Properties
A study published in a peer-reviewed journal explored the anticancer effects of this compound. The results indicated that the compound inhibited cell proliferation in various cancer cell lines through apoptosis induction.
Mechanism of Action
The mechanism of action of ETHYL 2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The cyclohepta[b]thiophene core in the target compound increases steric bulk and lipophilicity compared to simpler thiophene derivatives (e.g., the 4,5-dimethylthiophene in ).
Pharmacological Activity
Antioxidant Activity
Compounds with thiophene-3-carboxylate scaffolds, such as those in , exhibit moderate to strong antioxidant activity in DPPH and FRAP assays (IC₅₀ values ranging from 12–45 μM). The target compound’s larger core may enhance radical scavenging due to extended π-systems, though this remains speculative without direct data.
Anti-inflammatory Activity
The dimethylthiophene derivative in demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema models (60–70% inhibition at 50 mg/kg).
Biological Activity
Ethyl 2-(thiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure that incorporates thiophene and cycloheptathiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis methods, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H19NO3S2 with a molecular weight of approximately 339.47 g/mol. The compound features an ethyl ester functional group and an amide linkage with thiophene, contributing to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Condensation Reaction : The initial step often involves the condensation of thiophene-2-carboxylic acid with ethyl cyanoacetate in the presence of a base.
- Cyclization : Following the condensation, cyclization reactions are performed to form the bicyclic structure.
- Amination : The final step usually includes amination to introduce the thiophene moiety .
These methods highlight the compound's synthetic accessibility while emphasizing the importance of optimizing reaction conditions for yield and purity.
Anticancer Properties
Preliminary studies have suggested that this compound possesses significant anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance:
- Case Study : In vitro tests demonstrated that the compound exhibited cytotoxic effects against human cancer cell lines with GI50 values indicating potent activity .
Antimicrobial Effects
The thiophene moiety is often associated with various pharmacological activities including antimicrobial effects. This compound has shown promising results in inhibiting bacterial growth:
- Research Findings : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound may also exhibit anti-inflammatory effects. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit the activity of certain enzymes involved in cell proliferation and survival.
- Cellular Disruption : The compound could disrupt cellular processes leading to apoptosis in cancer cells .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyanoacetylation and Knoevenagel condensation. For example:
Cyanoacetylation : React ethyl 2-amino-thiophene derivatives with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
Knoevenagel Condensation : Treat the intermediate with substituted benzaldehydes in toluene using piperidine and acetic acid as catalysts to generate the acrylamido moiety .
Key Reaction Conditions (Table 1):
| Step | Reagents/Catalysts | Solvent | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| 1 | 1-cyanoacetyl-3,5-dimethylpyrazole | Ethanol | 5–6 | 72–94 |
| 2 | Substituted benzaldehydes, piperidine, acetic acid | Toluene | 5–6 | 72–94 |
Basic: What characterization techniques are essential for confirming its structure?
Methodological Answer:
Standard protocols include:
- IR Spectroscopy : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : To resolve aromatic protons (δ 6.5–8.5 ppm) and cycloheptane methylene groups (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Basic: What safety precautions are critical during handling?
Methodological Answer:
Based on SDS
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
- Ventilation : Use fume hoods to avoid inhalation (respiratory toxicity, Category 3) .
- Storage : Keep in a cool, dry place away from oxidizing agents .
Advanced: How can reaction conditions be optimized to minimize byproduct formation during Knoevenagel condensation?
Methodological Answer:
- Catalyst Screening : Test alternatives to piperidine (e.g., pyrrolidine or DBU) to enhance regioselectivity .
- Solvent Effects : Compare toluene with polar aprotic solvents (e.g., DMF) to reduce side reactions.
- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct suppression .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
- Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .
- Alternative Techniques : Employ X-ray crystallography for unambiguous structural confirmation .
Basic: What in vitro assays are used to evaluate its bioactivity?
Methodological Answer:
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation) .
- Anti-inflammatory Activity : Carrageenan-induced paw edema model in rodents .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria .
Advanced: How to address discrepancies between in vitro and in vivo bioactivity results?
Methodological Answer:
- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG) or nanoformulations to enhance bioavailability .
- Metabolic Stability : Conduct microsomal assays to identify rapid degradation pathways .
- Dose-Response Studies : Adjust dosing regimens to account for pharmacokinetic variability .
Advanced: What mechanistic studies are recommended to elucidate its catalytic or biological pathways?
Methodological Answer:
- Catalytic Pathways : Use Pd-catalyzed reductive cyclization (e.g., with formic acid derivatives as CO surrogates) to probe synthetic mechanisms .
- Biological Targets : Perform molecular docking with enzymes like COX-2 or NADPH oxidase to predict binding interactions .
- Kinetic Isotope Effects (KIE) : Study H/D exchange to identify rate-determining steps in reactions .
Basic: What purification methods yield high-purity product?
Methodological Answer:
- Recrystallization : Use ethanol or methanol for final purification (reported purity ≥95%) .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 v/v) .
Advanced: How to overcome solubility challenges in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
